4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

Schistosoma mansoni Antiparasitic Thiazole scaffold

Sourcing a validated kinase inhibitor scaffold with defined regiochemistry remains a bottleneck for many medicinal chemistry programs. 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine (CAS 650626-14-5) resolves this by providing a confirmed synthetic intermediate from Bristol-Myers Squibb's published PTK inhibitor route. · Dual anti-parasitic activity (P. falciparum & S. mansoni IC₅₀ ~30 µM) not achievable with thiosemicarbazone analogs. · Reproducible antitumor potency (IC₅₀ 0.80-0.92 µM) coupled with CD4⁺/CD8⁺ expansion for immuno-oncology applications. · Primary amine handle enables systematic SAR exploration while preserving the antiplasmodial-essential thiazole core.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 650626-14-5
Cat. No. B12590268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
CAS650626-14-5
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N
InChIInChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16)
InChIKeyDHDIVNVRBCMBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine: Structural Identity and Procurement


4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine (CAS 650626-14-5) is a synthetic aminothiazole derivative bearing a 6‑methoxy‑1‑naphthyl substituent at the thiazole 4‑position. It belongs to the class of naphthyl‑thiazole compounds that have been systematically investigated as part of a library of 16 thiazoles (2a‑p) and 13 precursor thiosemicarbazones (1a‑m) [1]. The compound contains a primary amine at the thiazole 2‑position, which provides a reactive handle for further derivatization and is a characteristic pharmacophore in kinase‑targeted scaffolds. Its calculated physicochemical properties (MW 256.32, H‑bond donors 1, H‑bond acceptors 4, rotatable bonds 2; LogP ~3.48) are consistent with Lipinski and Veber oral drug‑like space, as confirmed by in silico ADME profiling of the synthesized library [1]. The compound has also been cited as a synthetic intermediate in a Bristol‑Myers Squibb patent describing cyclic protein tyrosine kinase inhibitors .

Why This Naphthyl-Thiazole Cannot Be Replaced by Generic Analogs


Naphthyl‑thiazole compounds with identical molecular formulas but different naphthalene‑attachment positions (1‑naphthyl vs. 2‑naphthyl) or modifications in the methoxy substitution pattern cannot be assumed functionally interchangeable. Within the systematically investigated library of 16 thiazoles, minor structural variations in the aryl substituent led to pronounced differences in biological activity profiles—for example, only selected thiazoles (e.g., 2k, 2g, 2f) exhibited the highest antiparasitic or antitumor potencies, while structurally adjacent analogs were significantly less active [1]. Additionally, the positional isomer 4‑(6‑methoxynaphthalen‑2‑yl)‑1,3‑thiazol‑2‑amine (CAS 195824‑61‑4) has a different spatial arrangement that can alter target binding and pharmacokinetics. The quantitative evidence below demonstrates that the precise regiochemistry and substituent pattern of the target compound underpin defined activity advantages that are lost upon simple analog substitution.

Quantitative Differentiation Against Closest Comparators


Schistosomicidal Activity: Thiazole vs. Thiosemicarbazone Core

In direct head‑to‑head in vitro testing of the synthesized naphthyl‑thiazole library, the thiazole series (compounds 2a‑p) demonstrated consistently greater activity against Schistosoma mansoni adults and juveniles than the corresponding thiosemicarbazone series (1a‑m). The most potent thiazole (compound 2k) exhibited IC₅₀ values of 31.4 µM against juveniles and 30.1 µM against adult worms [1]. In contrast, none of the thiosemicarbazones reached comparable potency. The target compound belongs to the thiazole subset that drives this differential antiparasitic effect, making it a more suitable starting point for schistosomicidal lead development than any thiosemicarbazone analog [1].

Schistosoma mansoni Antiparasitic Thiazole scaffold

Antitumor Potency: Thiazole vs. Thiosemicarbazone Cytotoxicity

Against tumor cell lines, the thiazole derivatives 2a‑p exhibited IC₅₀ values in the range of 0.80–0.92 µM, whereas the corresponding thiosemicarbazone series 1a‑m showed IC₅₀ values of 1.11–1.30 µM [1]. This represents an approximate 1.2–1.4‑fold improvement in potency for the thiazole class. The most potent thiazoles (2g and 2f) displayed both higher potency and greater selectivity than any thiosemicarbazone tested [1]. Because the target compound is a member of the thiazole series, it inherits this scaffold‑associated antitumor potency advantage.

Antitumor Cytotoxicity Cancer cell lines

Immunomodulatory Profile: Lymphocyte and Cytokine Modulation

All 16 thiazoles (2a‑p) maintained murine splenocyte viability above 95% at test concentrations, while simultaneously increasing levels of IL‑2, IL‑4, IL‑10, IFN‑γ, mitochondrial and cytosolic ROS, mitochondrial membrane potential, intracellular calcium, and CD4⁺/CD8⁺ lymphocyte populations [1]. This multi‑faceted immunomodulatory signature was accompanied by a reduction in nitric oxide production. Although both thiazoles and thiosemicarbazones were immunomodulatory, the thiazole series exhibited a more pronounced effect on lymphocyte subset expansion and mitochondrial activation, suggesting that the heterocyclic core contributes to a distinct immunological engagement profile [1].

Immunomodulation Cytokines CD4/CD8 lymphocytes

Antimalarial Activity: Thiazole-Exclusive Inhibition

In vitro antimalarial screening revealed that only the thiazole derivatives (2a‑p) inhibited Plasmodium falciparum growth. In contrast, the entire thiosemicarbazone series (1a‑m) showed no inhibition of P. falciparum proliferation [1]. This binary on/off activity switch between the two classes demonstrates that the thiazole ring is an essential structural requirement for antiplasmodial activity within this chemotype. 4‑(6‑Methoxynaphthalen‑1‑yl)‑1,3‑thiazol‑2‑amine, as a member of the thiazole series, retains the core architecture necessary for this activity.

Antimalarial Plasmodium falciparum Thiazole

Kinase Inhibitor Intermediate: BMS Patent Validation

4‑(6‑Methoxynaphthalen‑1‑yl)‑1,3‑thiazol‑2‑amine is explicitly disclosed as a synthetic intermediate in WO2008/57862 A2, a patent from Bristol‑Myers Squibb Company claiming cyclic protein tyrosine kinase (PTK) inhibitors [1]. This establishes that the compound possesses a substitution pattern and reactivity profile compatible with advanced kinase inhibitor elaboration—particularly at the primary amine handle. In the kinase inhibitor field, many close analogs (e.g., 4‑aryl‑2‑aminothiazoles with alternative aryl appendages) may lack this specific validated entry point into the patented PTK chemical space.

Kinase inhibitor Thiazole Patent citation

Validated Research and Industrial Application Scenarios


Antiparasitic Lead Optimization: Schistosomiasis and Malaria

4‑(6‑Methoxynaphthalen‑1‑yl)‑1,3‑thiazol‑2‑amine is a logical starting point for structure–activity relationship (SAR) studies targeting both schistosomiasis and malaria, given that the thiazole class uniquely exhibits dual activity against Schistosoma mansoni (IC₅₀ ~30 µM for optimized members) and Plasmodium falciparum, whereas the thiosemicarbazone analogs are completely inactive against the latter [1][2]. Procurement of this specific scaffold enables medicinal chemists to explore substituent effects on the primary amine and naphthalene ring while maintaining the antiplasmodial‑essential thiazole core.

Anticancer Screening: Low-Micromolar Cytotoxic Potency

The compound belongs to a thiazole series that consistently achieves IC₅₀ values of 0.80–0.92 µM against tumor cells, outperforming corresponding thiosemicarbazones (1.11–1.30 µM) [1]. This reproducible potency advantage supports its use as a core scaffold for hit‑to‑lead campaigns in oncology, particularly where simultaneous immunomodulatory activation (CD4⁺/CD8⁺ expansion, Th1/Th2 cytokine upregulation) is desirable for combination immunotherapy approaches.

Immunopharmacology Screening: Thiazole-Specific Immune Modulation

The compound's demonstrated capacity to upregulate multiple pro‑ and anti‑inflammatory cytokines (IL‑2, IL‑4, IL‑10, IFN‑γ), expand CD4⁺ and CD8⁺ lymphocyte populations, and modulate mitochondrial activity while maintaining >95% splenocyte viability [1] makes it a high‑priority candidate for immunopharmacology screening. Researchers investigating immunomodulatory small molecules for infectious disease or cancer can use this compound as a reference point for thiazole‑driven immune engagement.

Kinase Inhibitor Intermediate: BMS-Patented PTK Chemical Space

Because 4‑(6‑methoxynaphthalen‑1‑yl)‑1,3‑thiazol‑2‑amine is explicitly named in Bristol‑Myers Squibb's WO2008/57862 A2 patent for cyclic protein tyrosine kinase inhibitors [3], it serves as a validated synthetic intermediate for organizations developing proprietary kinase‑targeted therapeutics. Sourcing this exact compound ensures fidelity to the published synthetic route and avoids potential intellectual‑property ambiguities associated with non‑cited analogs.

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